[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
CAS No.: 13964-21-1
Cat. No.: VC20760858
Molecular Formula: C₁₉H₂₆O₈S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate - 13964-21-1](/images/no_structure.jpg)
CAS No. | 13964-21-1 |
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Molecular Formula | C₁₉H₂₆O₈S |
Molecular Weight | 414.5 g/mol |
IUPAC Name | [5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3 |
Standard InChI Key | FOVFLADZRUACHW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Chemical Identity and Structural Features
Structural Architecture
The molecular architecture of this compound consists of several key components that define its three-dimensional structure and stereochemical properties. The primary structural elements include:
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A tetrahydrofuro[2,3-d]dioxole core, which forms a bicyclic system consisting of a furan ring fused to a dioxolane ring
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A (4R)-2,2-dimethyl-1,3-dioxolan-4-yl substituent
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A 4-methylbenzenesulfonate (tosylate) group
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Multiple stereogenic centers that define its absolute configuration (3aR,5S,6R,6aR)
The core tetrahydrofuro[2,3-d]dioxole structure with the 2,2-dimethyl-1,3-dioxolan-4-yl group constitutes approximately 260.29 g/mol of the total molecular weight, with the remaining mass attributed to the 4-methylbenzenesulfonate group. This careful stereochemical arrangement results in a molecule with defined chirality and potential for stereospecific interactions.
Synthetic Pathways and Preparation
Tosylation Chemistry
Parameter | Typical Conditions |
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Reagents | p-Toluenesulfonyl chloride, Base (e.g., pyridine) |
Temperature | 0°C initially, potentially warming to room temperature |
Reaction Time | Approximately 3 hours |
Solvent | Pyridine or dichloromethane |
Purification | Extraction, washing, and solvent evaporation |
Expected Yield | 80-90% for typical tosylation reactions |
For instance, in the synthesis of ethyl p-toluenesulfonate, p-toluenesulfonyl chloride (3.82 g, 20 mmol) is reacted with ethanol (1.02 mL, 20 mmol) in the presence of pyridine (50 mL) at 0°C for 3 hours, followed by workup to yield the product in approximately 90% yield . A similar approach might be employed for this compound, with appropriate modifications to accommodate its more complex structure.
Chemical Reactivity and Transformation Pathways
Reactivity of the Tosylate Group
The 4-methylbenzenesulfonate (tosylate) group in this compound serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity profile makes tosylates valuable synthetic intermediates in organic chemistry. In the context of this specific compound, the tosylate group's location on the tetrahydrofuro[2,3-d]dioxole system indicates potential for:
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Nucleophilic substitution reactions with various nucleophiles
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Elimination reactions under appropriate conditions
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Potential for stereochemical inversion at the carbon bearing the tosylate group
The tosylate functionality enables transformations that might otherwise be difficult to achieve with corresponding alcohols or other derivatives.
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